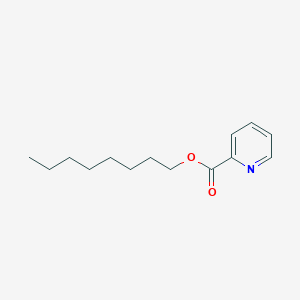
Octyl pyridine-2-carboxylate
Description
Octyl pyridine-2-carboxylate is a derivative of pyridinecarboxylic acid, which is a class of compounds where a pyridine ring is substituted with a carboxylate group. While the provided papers do not directly discuss octyl pyridine-2-carboxylate, they do provide insights into related compounds that can help infer some of the properties and behaviors of octyl pyridine-2-carboxylate. For instance, the first paper discusses metal–organic complexes that are constructed from a pyridyl-carboxylate ligand containing an amide group, which shows the versatility of pyridinecarboxylate ligands in forming coordination compounds with metals . The second paper describes the synthesis and properties of a lead(II) coordination polymer formed with pyridine-3-carboxylic acid, indicating the ability of pyridinecarboxylates to act as bridging ligands and form various geometrical structures .
Synthesis Analysis
The synthesis of related pyridinecarboxylate compounds involves hydrothermal or solvothermal conditions, as described in the first paper . Although the exact synthesis of octyl pyridine-2-carboxylate is not detailed, similar methods could potentially be applied. The metal–organic complexes in the study were synthesized using a pyridyl-carboxylate ligand with an amide group, which suggests that functionalized pyridinecarboxylates can be synthesized under controlled conditions to form desired complexes with specific metals.
Molecular Structure Analysis
The molecular structure of compounds related to octyl pyridine-2-carboxylate is quite complex. For example, the first paper reports the formation of different dimensional structures such as 2D layers and 1D chains based on the coordination between the pyridyl-carboxylate ligand and metal ions . The second paper describes a 3D coordination polymer with a trigonal dodecahedron geometry around the lead(II) center, formed by pyridine-3-carboxylate . These findings suggest that octyl pyridine-2-carboxylate could also form various structural motifs depending on the conditions and metals involved.
Chemical Reactions Analysis
The chemical reactions involving pyridinecarboxylate ligands are influenced by factors such as pH, solvent, and metal ions, as indicated in the first paper . These factors play a crucial role in determining the final architecture of the resulting complexes. The ability of pyridinecarboxylates to form coordination bonds with metal ions is a key aspect of their reactivity. Although the specific reactions of octyl pyridine-2-carboxylate are not discussed, it can be inferred that it would exhibit similar reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarboxylate derivatives can be diverse. The first paper highlights the electrochemical properties of one of the synthesized compounds, while the second paper discusses the luminescent and thermal properties of the lead(II) coordination polymer . These properties are indicative of the potential applications of such compounds in various fields, including catalysis and materials science. Octyl pyridine-2-carboxylate, by analogy, may also possess unique electrochemical, luminescent, or thermal properties that could be explored further.
Safety and Hazards
The safety data sheet for similar compounds indicates that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, and they can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .
Mechanism of Action
Target of Action
Octyl pyridine-2-carboxylate, like other pyridinium salts, has a wide range of potential targets due to its structural diversity . It has been found to play an intriguing role in many natural products and bioactive pharmaceuticals . .
Mode of Action
Pyridine derivatives are known to undergo reactions involving nucleophilic attack . For instance, in the case of anhydrides, the mechanism involves nucleophilic attack by a molecule (like water), deprotonation by pyridine, leaving group removal, and protonation of the carboxylate
Biochemical Pathways
For instance, the enzyme Δ1-pyrroline-5-carboxylate reductase, known as PYCR in humans, catalyzes the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate to proline, forming the reductive half of the proline metabolic cycle
Pharmacokinetics
The pharmacokinetics of pyridine derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Pyridine derivatives have been associated with a wide range of biological activities, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities
Action Environment
The action of Octyl pyridine-2-carboxylate, like other surfactants, is influenced by environmental factors. Surfactant molecules, due to their amphiphilic nature, have a strong tendency to migrate at interfaces, improving the dispersion or solubilization of one phase in another immiscible one . The properties of surfactants are based on the balance between the hydrophilic and hydrophobic parts of the molecule, known as the Hydrophilic-Lipophile Balance (HLB) .
properties
IUPAC Name |
octyl pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-6-9-12-17-14(16)13-10-7-8-11-15-13/h7-8,10-11H,2-6,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHXTSDISHWRAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277152 | |
| Record name | octyl pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl pyridine-2-carboxylate | |
CAS RN |
5335-69-3 | |
| Record name | NSC962 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | octyl pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




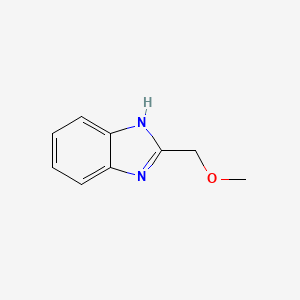
![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)
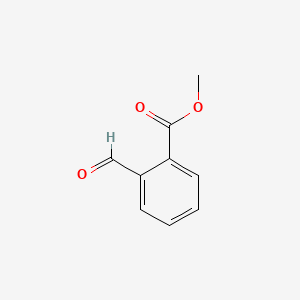
![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)


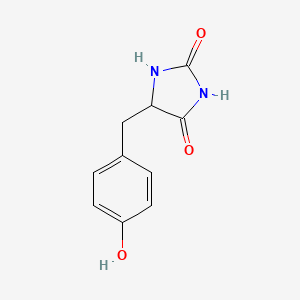

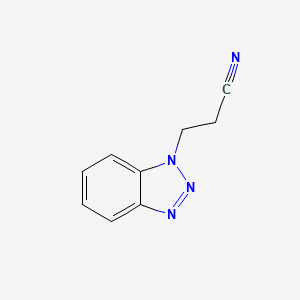

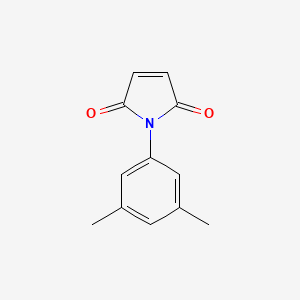
![1-[(4-Methylphenyl)sulfonyl]pyrrolidine](/img/structure/B1295941.png)
